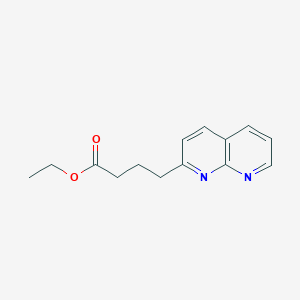

Ethyl 4-(1,8-naphthyridin-2-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(1,8-naphthyridin-2-yl)butanoate is an ester derivative featuring a 1,8-naphthyridine core, a bicyclic aromatic heterocycle containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to the naphthyridine scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents. The ethyl butanoate side chain enhances solubility and modulates pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares Ethyl 4-(1,8-naphthyridin-2-yl)butanoate with three structurally or functionally related compounds, drawing on experimental data and synthesis methodologies from the provided evidence.

Structural and Molecular Comparisons

Table 1: Key Molecular and Structural Features

*Calculated based on molecular formula.

Key Observations :

- The benzoimidazole derivative exhibits a bulkier structure due to substituents, contributing to its higher molecular weight (382.48 vs. 244.29).

Physical Properties and Stability

- Volatility: Simpler esters (e.g., ethyl hexanoate in ) exhibit higher volatility due to smaller molecular size and lack of aromatic systems. The target compound’s bulky naphthyridine group likely reduces volatility compared to linear esters.

- Solubility : The tetrahydro derivative’s hydrogenated ring may improve solubility in polar solvents compared to the fully aromatic target compound.

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

ethyl 4-(1,8-naphthyridin-2-yl)butanoate |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-13(17)7-3-6-12-9-8-11-5-4-10-15-14(11)16-12/h4-5,8-10H,2-3,6-7H2,1H3 |

InChI Key |

LBKRGPWRBHUMBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.